3,6-Diphenylpyridazin-4-ol
Descripción
3,6-Diphenylpyridazin-4-ol is a pyridazine derivative characterized by phenyl substituents at the 3- and 6-positions and a hydroxyl group at the 4-position. Pyridazine derivatives are often explored for their biological activity, including kinase inhibition and antimicrobial properties.
Propiedades
Fórmula molecular |
C16H12N2O |
|---|---|
Peso molecular |
248.28g/mol |
Nombre IUPAC |
3,6-diphenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)17-18-16(15)13-9-5-2-6-10-13/h1-11H,(H,17,19) |
Clave InChI |
BFLOXPSIFJBJLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=NN2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C(=NN2)C3=CC=CC=C3 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis focuses on structural analogs of pyridazin-ol derivatives identified in the provided evidence, emphasizing substituent effects and commercial availability.
Table 1: Structural and Commercial Comparison of Pyridazin-ol Derivatives
Key Observations:
Substituent Effects: 3,6-Diphenylpyridazin-4-ol lacks polar groups beyond the hydroxyl, likely resulting in low aqueous solubility compared to morpholine- or piperidine-containing analogs. The methylpiperidine substituent in 6-(4-Methylpiperidin-1-yl)pyridin-3-amine adds basicity, which could enhance binding to biological targets like ion channels or receptors .
Commercial Availability: 6-(4-Morpholin-4-ylphenyl)pyridazin-3-ol is listed with three suppliers, indicating broader industrial or research interest, possibly due to its solubility advantages .
Structural Diversity :
- The spiro[indene-1,2'-pyrrolidine] derivative (e.g., 6-(4-morpholinyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine], 2 suppliers ) represents a structurally distinct class with a constrained bicyclic system. Such spiro compounds are often studied for their conformational rigidity and selectivity in drug design.
Research Implications and Limitations
- Gaps in Data : The provided evidence lacks direct experimental comparisons (e.g., binding affinity, thermal stability) between 3,6-Diphenylpyridazin-4-ol and its analogs. Further studies are required to validate hypotheses about solubility, reactivity, or bioactivity.
- Synthetic Challenges : The absence of 3,6-Diphenylpyridazin-4-ol in supplier lists may reflect synthetic difficulties, such as steric hindrance from the two phenyl groups or instability of the hydroxyl group under standard conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
